![molecular formula C18H11F3N4 B2772793 1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-36-6](/img/structure/B2772793.png)
1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” is an organic compound that contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocyclic compounds . The compound also contains a phenyl group (a benzene ring), and a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the phenyl and trifluoromethyl groups. The presence of nitrogen in the heterocyclic rings would likely result in the compound having certain basic properties, while the trifluoromethyl group would likely make the compound somewhat polar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents used. The pyrazole and pyridine rings could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known for its high electronegativity and could therefore influence the compound’s reactivity and polarity .科学的研究の応用
Fluorescent Chemosensors for Metal Detection
An efficient approach toward novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines has been reported, demonstrating their usefulness as fluorescent probes for cation detection, specifically for nanomolar detection of Cu2+. The compounds exhibit large Stokes shift, strong blue light emission, and high quantum yields, making them effective for the detection of metals such as Cu2+, Co2+, Ni2+, and Hg2+ by fluorescence quenching phenomena (García, Romero, & Portilla, 2019).
Cytotoxic Activity Against Cancer Cell Lines
Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for cytotoxic activity against human cancer cell lines, including U937, THP-1, HL60, and B16-F10. Several compounds exhibited promising activity, highlighting their potential as anticancer agents (Kurumurthy et al., 2014).
Anticancer Agents
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been developed and evaluated for their anticancer activity against multiple cancer cell lines. Compounds 5i and 6e were found to have promising bioactivity at micro molar concentration, suggesting their potential as anticancer agents (Chavva et al., 2013).
Photophysical and Electrochemical Properties of Iridium(III) Complexes
Research on facial and meridional tris-cyclometalated Ir(III) complexes, incorporating pyrazolyl and pyridyl ligands, has been conducted to study their synthesis, structures, electrochemistry, and photophysics. These studies provide insights into the properties of these complexes, which are relevant for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Tamayo et al., 2003).
OLED Material Development
3-(1H-Pyrazol-1-yl)pyridine has been utilized to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the ability to tune optoelectronic parameters and achieve high efficiencies in blue, green, and white PhOLEDs. This research highlights the potential of pyrazolo[4,3-b]pyridine derivatives in the development of advanced OLED materials with high performance (Li et al., 2016).
特性
IUPAC Name |
1-phenyl-3-pyridin-3-yl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)13-9-15-17(23-11-13)16(12-5-4-8-22-10-12)24-25(15)14-6-2-1-3-7-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONVOWDLFORCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C4=CN=CC=C4)N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[methyl(3-methylphenyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2772711.png)
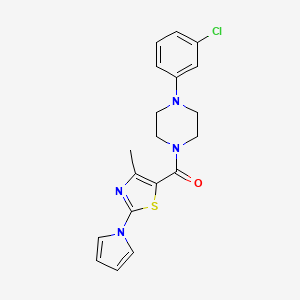
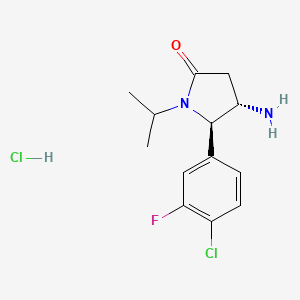

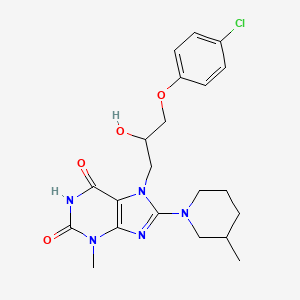
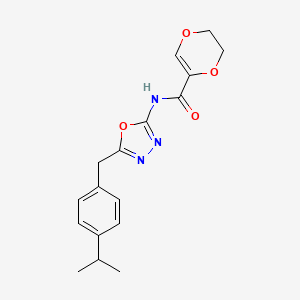
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)


![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)
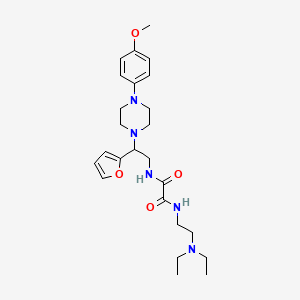
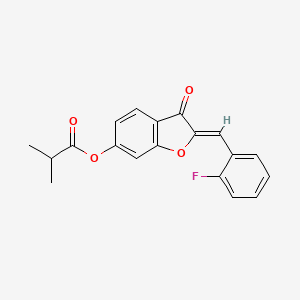
![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)
![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)